![molecular formula C10H11NOS B1445123 Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- CAS No. 801139-45-7](/img/structure/B1445123.png)

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Vue d'ensemble

Description

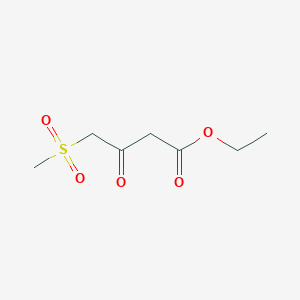

“Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-” is a chemical compound with the molecular formula C10H11NOS. It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

Benzothiophene is used in research as a starting material for the synthesis of larger, usually bioactive structures . Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .

Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-” is derived from the benzothiophene structure, with additional functional groups attached. The molecular weight of this compound is 193.27 g/mol.

Chemical Reactions Analysis

The synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

Applications De Recherche Scientifique

Thiophene Derivatives in Biodegradation and Toxicity Studies

Environmental Impact and Biodegradation : Thiophene derivatives, including condensed thiophenes like dibenzothiophene (DBT), are significant organosulfur compounds found in petroleum and fossil fuel products. Research on these compounds focuses on their occurrence, toxicity, and biodegradation in petroleum-contaminated environments. The biodegradation studies aim to understand the metabolic pathways and identify metabolites formed during the decomposition process, which is crucial for environmental detoxification and remediation strategies (Kropp & Fedorak, 1998).

Supramolecular Chemistry and Material Science

Supramolecular Self-assembly : Benzene-1,3,5-tricarboxamides (BTAs) and related structures demonstrate the capacity for supramolecular self-assembly, forming nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is exploited in nanotechnology, polymer processing, and biomedical applications, indicating the potential utility of thiophene derivatives in creating advanced materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Chemical Synthesis

Catalytic Support and Chemical Reactions : Thiophene and its derivatives have been studied for their role in catalysis, particularly in the context of hydrodesulfurization (HDS) processes and as substrates in organometallic chemistry. Studies on the desulfurization, deoxygenation, and denitrogenation of thiophene on palladium surfaces provide insights into the mechanisms underlying these reactions, which are vital for refining petroleum and chemical synthesis (Caldwell & Land, 1997).

Propriétés

IUPAC Name |

2-amino-1-(1-benzothiophen-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNFKUXVZZRYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)

![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)

![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)

amine](/img/structure/B1445062.png)